Ethanone, 1-[4-(dibutylamino)phenyl]-
Description
Significance of Aminophenyl Ketone Derivatives in Contemporary Chemical Science
Aminophenyl ketone derivatives are foundational building blocks in modern organic synthesis and materials science. Their bifunctional nature, possessing both nucleophilic (amino group) and electrophilic (ketone group) centers, allows for a diverse range of chemical transformations. guidechem.comchemicalbook.com
A primary application lies in the synthesis of heterocyclic compounds. Researchers utilize aminophenyl ketones, particularly the foundational compound 4-Aminoacetophenone, as a precursor for creating a variety of complex molecules. Through reactions like Claisen-Schmidt condensation, these ketones are converted into chalcone (B49325) derivatives, which can then be cyclized to form substituted pyrimidines. guidechem.comchemicalbook.com This versatility makes them crucial intermediates in the production of a wide array of organic structures.
In the realm of medicinal chemistry and pharmaceutical development, these derivatives are instrumental. They serve as key intermediates in the synthesis of potential anticancer and anti-inflammatory agents. guidechem.comnbinno.comnbinno.com The structural scaffold provided by aminophenyl ketones is integral to creating complex molecules designed to interact with specific biological pathways. nbinno.com Furthermore, derivatives have been explored for their potential as tyrosinase inhibitors and for the synthesis of compounds with anti-HIV potential. chemicalbook.comchemicalbook.com
The unique electronic properties of aminophenyl ketones, specifically the charge-transfer characteristics endowed by the electron-donating amino group and the electron-withdrawing ketone group, make them highly valuable in materials science. They are particularly significant as photoinitiators for the photopolymerization of ethylenically unsaturated compounds. google.com This application is critical in industries that rely on UV curing, such as in the production of coatings, printing inks, and advanced materials for 3D printing. The development of specialized α-aminoacetophenones as photoinitiators highlights their importance in this technological domain. google.comradtech2020.comradtech.org
Table 2: Applications of Aminophenyl Ketone Derivatives
| Field | Specific Application | Example Compounds/Derivatives |
|---|---|---|
| Organic Synthesis | Precursors for heterocyclic compounds | Pyrimidines, Azo dyes, 1,2,3-Triazoles guidechem.comchemicalbook.com |
| Medicinal Chemistry | Intermediates for drug development | Anticancer drugs, Anti-inflammatory agents nbinno.comnbinno.com |
| Analytical Chemistry | Reagents for detection and analysis | Nitrite detection in food, Photometric determination of cerium guidechem.comnbinno.com |
| Materials Science | Photoinitiators for UV curing and 3D printing | α-Aminoacetophenones google.comradtech2020.com |
| Agrochemicals | Development of antimicrobial agents | Azo dyes with antimicrobial properties chemicalbook.com |
Historical Perspectives on the Development and Study of Related Compounds
The study of aminophenyl ketones is deeply rooted in the history of organic chemistry, with much of the foundational work revolving around the simplest derivative, 4-Aminoacetophenone. Early synthetic chemistry focused on methods to produce such compounds, often starting from more readily available precursors.
Historically, a common route to aminophenyl ketones involved the nitration of an appropriate acetophenone, followed by the reduction of the resulting nitro group to an amine. For instance, the nitration of acetophenone produces a mixture of isomers, from which the meta-nitroacetophenone can be separated and subsequently reduced to form 3-aminoacetophenone. researchgate.net Similar multi-step syntheses, starting from compounds like p-toluidine, have also been established laboratory procedures for producing aminophenyl ketone scaffolds. cram.com
Another classic synthetic approach involves the Friedel-Crafts acylation. While direct acylation of aniline (B41778) is complicated by the interaction of the amino group with the Lewis acid catalyst, the reaction can be performed on an N-acetylated aniline (acetanilide) to direct the acetyl group to the para position, followed by hydrolysis to yield 4-Aminoacetophenone.
Over the years, synthetic methods have evolved to become more efficient and selective. For example, modern approaches include the catalytic reduction of 4-nitroacetophenone using palladium catalysts. chemicalbook.com The development of methods for selective chlorination of 4-Aminoacetophenone using reagents like iodobenzene dichloride also represents an important advancement, providing pathways to more complex pharmaceutical intermediates. chemicalbook.com These historical developments in the synthesis and manipulation of simple aminophenyl ketones have paved the way for the creation and investigation of more complex derivatives like Ethanone (B97240), 1-[4-(dibutylamino)phenyl]-.
Current Research Landscape and Knowledge Gaps Regarding Ethanone, 1-[4-(dibutylamino)phenyl]-
Current research on aminophenyl ketones is heavily focused on their application as photoinitiators. The molecular structure, featuring an electron-donating amino group and a conjugated ketone system, is ideal for absorbing light energy and initiating polymerization reactions. google.com These are often classified as Type II photoinitiators, where the excited state of the ketone interacts with a co-initiator (like an amine) to generate the free radicals necessary for polymerization. nih.gov Research in this area aims to synthesize novel ketone derivatives with tailored photophysical properties, such as absorption maxima shifted to longer wavelengths to match modern light sources like LEDs. researchgate.net
Despite the broad interest in this class of compounds, there is a significant knowledge gap specifically concerning Ethanone, 1-[4-(dibutylamino)phenyl]- . Publicly available research and chemical databases provide limited information on its specific synthesis, physical properties, and applications. While its structure strongly suggests potential utility as a photoinitiator—analogous to other 4-dialkylamino acetophenones—detailed studies on its photophysical properties, such as its molar extinction coefficient, fluorescence quantum yield, and efficiency in initiating polymerization, are not widely reported.
The primary research focus has often been on derivatives with smaller alkyl groups (like dimethylamino) or different aryl groups (diphenylamino) on the nitrogen atom. The specific impact of the two butyl groups on the compound's solubility, photoreactivity, and stability remains an under-explored area. This lack of specific data presents an opportunity for future research to:
Develop and optimize a high-yield synthesis for Ethanone, 1-[4-(dibutylamino)phenyl]-.
Characterize its fundamental physical and photophysical properties.
Evaluate its performance as a photoinitiator, particularly for applications requiring high solubility in nonpolar monomer systems, where the butyl groups could offer an advantage.
Explore its potential as an intermediate for novel pharmaceuticals or materials, where the lipophilic nature of the dibutylamino group could be leveraged.
Structure
3D Structure
Properties
CAS No. |
59695-22-6 |
|---|---|
Molecular Formula |
C16H25NO |
Molecular Weight |
247.38 g/mol |
IUPAC Name |
1-[4-(dibutylamino)phenyl]ethanone |
InChI |
InChI=1S/C16H25NO/c1-4-6-12-17(13-7-5-2)16-10-8-15(9-11-16)14(3)18/h8-11H,4-7,12-13H2,1-3H3 |
InChI Key |
NAJHCMCBUYKMGY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN(CCCC)C1=CC=C(C=C1)C(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations of Ethanone, 1 4 Dibutylamino Phenyl
Established Synthetic Routes for the Preparation of Ethanone (B97240), 1-[4-(dibutylamino)phenyl]-
The primary and most direct method for the synthesis of Ethanone, 1-[4-(dibutylamino)phenyl]- is the Friedel-Crafts acylation of N,N-dibutylaniline. This classic electrophilic aromatic substitution reaction introduces an acetyl group onto the aromatic ring.
Reaction Mechanisms and Conditions of Primary Synthesis
The Friedel-Crafts acylation involves the reaction of an acylating agent, typically acetyl chloride or acetic anhydride, with N,N-dibutylaniline in the presence of a Lewis acid catalyst. wikipedia.org The strong electron-donating nature of the dibutylamino group directs the incoming electrophile predominantly to the para position of the phenyl ring, leading to the desired product.
The reaction mechanism commences with the activation of the acylating agent by the Lewis acid, such as aluminum chloride (AlCl₃), to form a highly electrophilic acylium ion. youtube.com This acylium ion is then attacked by the electron-rich phenyl ring of N,N-dibutylaniline. A subsequent deprotonation of the resulting arenium ion intermediate by the Lewis acid complex restores the aromaticity of the ring and yields the final product, 1-[4-(dibutylamino)phenyl]ethanone. youtube.com
It is important to note that the amino group of aniline (B41778) derivatives can form a complex with the Lewis acid, which can deactivate the ring towards electrophilic substitution. quora.com However, in the case of tertiary amines like N,N-dibutylaniline, this complexation is less problematic compared to primary or secondary anilines, allowing the acylation to proceed. The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) or carbon disulfide, at low to moderate temperatures to control the reactivity and minimize side reactions.
A base, such as pyridine (B92270) or a tertiary amine, is often added to the reaction mixture when using acetyl chloride to neutralize the hydrochloric acid byproduct. vedantu.comgauthmath.com
Table 1: Typical Reaction Conditions for Friedel-Crafts Acylation
| Parameter | Condition |
| Substrate | N,N-dibutylaniline |
| Acylating Agent | Acetyl chloride or Acetic anhydride |
| Catalyst | Aluminum chloride (AlCl₃) |
| Solvent | Dichloromethane, Carbon disulfide |
| Temperature | 0 °C to room temperature |
| Additives | Pyridine (with acetyl chloride) |
Catalytic Approaches and Improvements in Synthetic Efficiency
While traditional Friedel-Crafts acylation often requires stoichiometric amounts of the Lewis acid catalyst, modern synthetic chemistry has focused on developing more environmentally friendly and efficient catalytic methods. google.com Catalytic amounts of strong Lewis acids like hafnium(IV) triflate (Hf(OTf)₄) and bismuth(III) triflate (Bi(OTf)₃) have been shown to be effective for the acylation of various aromatic compounds. researchgate.net These catalysts can be used in smaller quantities and are often more tolerant of different functional groups.
The use of solid acid catalysts, such as zeolites, has also been explored as a recyclable and greener alternative to homogeneous Lewis acids for Friedel-Crafts reactions. wikipedia.org Furthermore, the development of novel catalyst systems, including those based on gallium and other metal triflates, continues to improve the scope and efficiency of these reactions. researchgate.net For the synthesis of 1-[4-(dibutylamino)phenyl]ethanone, employing such catalytic systems could lead to higher yields, easier purification, and a reduction in chemical waste.
Strategies for Structural Modification and Analog Derivatization
The structure of Ethanone, 1-[4-(dibutylamino)phenyl]- offers several sites for modification, allowing for the synthesis of a diverse range of analogs. These modifications can be targeted at the dibutylamino moiety, the phenyl ring, or the ethanone core structure.
Systematic Variation of the Dibutylamino Moiety
The dibutylamino group can be systematically varied to explore the impact of different alkyl substituents on the properties of the molecule. This can be achieved by starting with different N,N-dialkylanilines in the initial Friedel-Crafts acylation. For instance, using N,N-diethylaniline or N,N-dipropylaniline would yield the corresponding 1-[4-(diethylamino)phenyl]ethanone and 1-[4-(dipropylamino)phenyl]ethanone, respectively.
Alternatively, one could start from 4-aminoacetophenone and introduce various alkyl groups via N-alkylation reactions. researchgate.net However, achieving selective dialkylation can be challenging and may lead to a mixture of mono- and dialkylated products.
Regioselective Functionalization of the Phenyl Ring
The phenyl ring of 1-[4-(dibutylamino)phenyl]ethanone is activated towards further electrophilic aromatic substitution due to the strong electron-donating effect of the dibutylamino group. This allows for the introduction of various functional groups at the ortho positions relative to the amino group. Reactions such as halogenation (e.g., bromination or chlorination), nitration, and sulfonation can be performed to introduce substituents onto the aromatic ring. The directing effect of the amino group will primarily guide these substituents to the 3 and 5 positions.
Methodologies for the regioselective functionalization of aromatic rings are continually being developed, offering precise control over the substitution pattern. rsc.org For instance, directed ortho-metalation strategies could potentially be employed to introduce functional groups specifically at the positions adjacent to the dibutylamino group.
Modifications of the Ethanone Core Structure
The ethanone core of the molecule provides a versatile handle for a wide range of chemical transformations. The carbonyl group can undergo various reactions, including:
Reduction: The ketone can be reduced to a secondary alcohol (1-[4-(dibutylamino)phenyl]ethanol) using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). Further reduction can lead to the corresponding ethylbenzene (B125841) derivative.
Condensation Reactions: The α-methyl group of the ethanone moiety is acidic and can participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes, to form chalcone (B49325) derivatives. chemicalbook.com These chalcones can then be used as precursors for the synthesis of various heterocyclic compounds. chemicalbook.com
Oxidation: The methyl group of the ethanone can be oxidized to a carboxylic acid, forming 4-(dibutylamino)benzoic acid.
Halogenation: The α-position of the ketone can be halogenated under acidic or basic conditions.
Formation of Heterocycles: The ethanone moiety can serve as a building block for the synthesis of various heterocyclic systems, such as pyrimidines, by reacting with appropriate reagents. researchgate.net
Table 2: Potential Modifications of the Ethanone Core
| Reaction Type | Reagents | Product Type |
| Reduction | NaBH₄, LiAlH₄ | Secondary Alcohol, Alkylbenzene |
| Claisen-Schmidt Condensation | Aromatic Aldehyde, Base | Chalcone |
| Oxidation | Strong Oxidizing Agent | Carboxylic Acid |
| α-Halogenation | Br₂, H⁺ or OH⁻ | α-Haloketone |
| Heterocycle Formation | Guanidine, etc. | Pyrimidine, etc. |
Chemical Transformations of the Acetyl Group and Aromatic Ring
The resulting Ethanone, 1-[4-(dibutylamino)phenyl]- possesses two main sites for further chemical transformations: the acetyl group and the electron-rich aromatic ring.
Reactions at the Acetyl Group: The ketone functionality can undergo a variety of reactions. For instance, it can be reduced to the corresponding alcohol, 1-[4-(dibutylamino)phenyl]ethanol, using reducing agents like sodium borohydride. It can also participate in condensation reactions, such as the Claisen-Schmidt condensation with aldehydes to form chalcones, which are precursors to various heterocyclic compounds. chemicalbook.com
Reactions on the Aromatic Ring: The potent activating effect of the dibutylamino group makes the aromatic ring susceptible to further electrophilic substitution reactions, such as halogenation or nitration. The positions ortho to the amino group are the most likely sites for these substitutions.
Photophysical Properties and Spectroscopic Investigations of Ethanone, 1 4 Dibutylamino Phenyl
Electronic Absorption Characteristics and Spectral Analysis
The electronic structure of Ethanone (B97240), 1-[4-(dibutylamino)phenyl]- is characterized by the interaction between the electron-donating dibutylamino group and the electron-accepting acetyl group through the phenyl ring. This interaction dictates its absorption properties, which are typically studied using Ultraviolet-Visible (UV-Vis) spectroscopy.
Ultraviolet-Visible Absorption Spectroscopy Studies
The UV-Vis absorption spectrum of a D-π-A compound like Ethanone, 1-[4-(dibutylamino)phenyl]- is expected to show distinct absorption bands corresponding to different electronic transitions. Typically, two main absorption bands are observed:
A high-energy band in the shorter wavelength UV region (around 250 nm), which is attributed to the π→π* transition localized on the aromatic phenyl ring.
A lower-energy, more intense band at a longer wavelength, which is assigned to the intramolecular charge transfer (ICT) transition. This transition involves the promotion of an electron from the highest occupied molecular orbital (HOMO), primarily located on the electron-donating dibutylamino moiety, to the lowest unoccupied molecular orbital (LUMO), which is largely centered on the electron-accepting acetyl group.
The position and intensity of this ICT band are highly sensitive to the molecular environment.
Solvatochromic Effects on Absorption Spectra
Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. researchgate.netresearchgate.net D-π-A molecules like Ethanone, 1-[4-(dibutylamino)phenyl]- typically exhibit significant positive solvatochromism, meaning their absorption maximum (λmax) shifts to longer wavelengths (a bathochromic or red shift) as the solvent polarity increases.
This effect is due to the differential stabilization of the ground state and the excited state by the solvent molecules. The excited state of this compound has a much larger dipole moment than the ground state due to the charge separation that occurs during the ICT transition. Polar solvents can better stabilize the more polar excited state through dipole-dipole interactions, thus lowering its energy. This reduces the energy gap between the ground and excited states, resulting in the absorption of lower-energy (longer wavelength) light.
| Solvent | Polarity (ET(30) kcal/mol) | Absorption λmax (nm) of 4-DMN nih.gov |
| Toluene | 33.9 | 398 |
| Chloroform | 39.1 | 406 |
| Acetonitrile (B52724) | 45.6 | 408 |
| Methanol | 55.4 | 419 |
This table illustrates the principle of positive solvatochromism using data for the analogous compound 4-N,N-dimethylamino-1,8-naphthalimide. A similar bathochromic shift in the absorption maximum with increasing solvent polarity would be expected for Ethanone, 1-[4-(dibutylamino)phenyl]-.
Fluorescence and Luminescence Behavior
Upon absorption of light, excited molecules can relax to the ground state through various pathways, including the emission of light, known as fluorescence. The fluorescence properties of Ethanone, 1-[4-(dibutylamino)phenyl]- are also strongly influenced by its ICT character and the surrounding environment.
Emission Spectroscopy and Spectral Deconvolution
The fluorescence emission of Ethanone, 1-[4-(dibutylamino)phenyl]- originates from the relaxation of the ICT excited state back to the ground state. The emission spectrum is typically a broad, structureless band that is mirror-imaged to the ICT absorption band. A significant Stokes shift—the difference in wavelength between the absorption and emission maxima—is expected, which is characteristic of molecules that undergo a substantial change in geometry and charge distribution upon excitation.
In different solvents, the emission maximum also shows a strong solvatochromic shift, generally larger than that observed in the absorption spectrum. As the solvent polarity increases, the stabilization of the charge-separated excited state leads to a more pronounced red shift in the fluorescence emission.
Methodologies for Determining Fluorescence Quantum Yield
The fluorescence quantum yield (ΦF) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.netresearchgate.net There are two main methods for its determination: the absolute method and the relative method.
Absolute Method: This method directly measures the total number of photons emitted by a sample using an integrating sphere. The sphere collects all the light emitted from the sample in all directions. By comparing the signal with and without the sample in the sphere, the quantum yield can be calculated directly without the need for reference standards.
Relative Method: This is the more common approach and involves comparing the fluorescence intensity of the sample of unknown quantum yield to that of a well-characterized standard with a known quantum yield. nih.govdtic.mil The sample and standard solutions are prepared to have similar absorbances at the same excitation wavelength. Their fluorescence spectra are then recorded under identical experimental conditions. The quantum yield of the unknown sample (ΦX) is calculated using the following equation:
ΦX = ΦST * (GradX / GradST) * (ηX² / ηST²)
Where:
ΦST is the quantum yield of the standard.
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and standard, respectively.
ηX and ηST are the refractive indices of the sample and standard solutions.
For D-π-A systems like Ethanone, 1-[4-(dibutylamino)phenyl]-, the quantum yield is often highly dependent on the solvent. In non-polar solvents, these compounds can be highly fluorescent. However, in polar solvents, non-radiative decay pathways can become more efficient, often leading to a decrease in the fluorescence quantum yield. nih.gov
Fluorescence Lifetime Measurements and Decay Kinetics
Fluorescence lifetime (τ) is the average time a molecule remains in its excited state before returning to the ground state via photon emission. For D-A compounds like Ethanone, 1-[4-(dibutylamino)phenyl]-, the fluorescence lifetime is highly sensitive to the molecule's environment, particularly solvent polarity. This is because the nature of the excited state can change dramatically, influencing the rates of radiative (fluorescence) and non-radiative decay.
The decay of the excited state population is often a multi-exponential process, reflecting the presence of multiple competing decay pathways or different excited-state species. In polar solvents, molecules of this class often exhibit complex decay kinetics due to the formation of intramolecular charge transfer states. The fluorescence decay can be influenced by processes such as solvent relaxation and conformational changes in the excited state. For instance, in related dialkylamino coumarin (B35378) dyes, the non-radiative decay rate is strongly influenced by the solvent's hydrogen-bonding capabilities and dipolarity, which promote the formation of non-emissive twisted intramolecular charge transfer (TICT) states and thus shorten the fluorescence lifetime. mdpi.com
Fluorescence lifetimes for D-A systems typically range from picoseconds to several nanoseconds. escholarship.org The lifetime is expected to be longer in nonpolar solvents, where the locally excited (LE) state is dominant, and shorter in polar solvents, where efficient non-radiative decay pathways via charge-transfer states become accessible.
Table 1: Representative Fluorescence Lifetimes of a Donor-Acceptor Dye (Coumarin 481) in Various Solvents This table presents data for Coumarin 481, a dye with a diethylamino donor group, to illustrate the typical solvent-dependent behavior expected for Ethanone, 1-[4-(dibutylamino)phenyl]-.
| Solvent | Polarity (π*) | Fluorescence Lifetime (ns) |
| Toluene | 0.54 | 3.9 |
| Dichloromethane (B109758) | 0.82 | 2.7 |
| Acetonitrile | 0.75 | 1.8 |
| Methanol | 0.60 | 0.9 |
Data adapted from studies on flexible coumarin dyes exhibiting TICT. mdpi.com
Intramolecular Charge Transfer (ICT) Mechanisms
Upon absorption of a photon, molecules like Ethanone, 1-[4-(dibutylamino)phenyl]- transition from the ground state to an excited state. In these D-A systems, this excitation often involves a significant redistribution of electron density, a process known as Intramolecular Charge Transfer (ICT).
In the ground state, the electron density is relatively localized. However, upon photoexcitation to the Franck-Condon state, there is a rapid transfer of electron density from the electron-rich dibutylamino group (donor) through the phenyl π-system to the electron-deficient acetyl group (acceptor). This creates a charge-separated or ICT state, which has a much larger dipole moment than the ground state.
This charge separation leads to a significant stabilization of the excited state in polar solvents, resulting in a pronounced red-shift (shift to longer wavelengths) in the fluorescence emission spectrum, a phenomenon known as solvatochromism. The extent of charge delocalization across the molecule in the ICT state is critical in determining its energy and stability.
A key deactivation pathway for many D-A molecules is the formation of a Twisted Intramolecular Charge Transfer (TICT) state. The TICT model proposes that after initial excitation to a planar ICT state, the molecule can undergo a conformational change involving the rotation around the single bond connecting the donor group (dibutylamino) and the phenyl ring.
This twisting motion leads to a decoupling of the π-orbitals of the donor and the acceptor moieties. The resulting TICT state is characterized by near-complete charge separation, a very large dipole moment, and a perpendicular geometry between the donor and acceptor. Because of the poor orbital overlap in this twisted conformation, the TICT state is often weakly emissive or non-emissive ("dark state"), providing an efficient non-radiative decay channel that quenches fluorescence. mdpi.com The formation of this state is highly favored in polar solvents, which stabilize its large dipole moment. In nonpolar solvents, the formation of the TICT state is energetically unfavorable, and fluorescence from the more planar, locally excited state is more likely to be observed.
The efficiency of both the initial ICT and the subsequent formation of a TICT state is intrinsically linked to molecular conformation. For efficient charge transfer, a planar conformation in the ground state is generally favorable as it maximizes the π-orbital overlap across the molecule.
Intersystem Crossing and Phosphorescence Studies
Besides fluorescence and non-radiative decay from the singlet excited state (S₁), another possible deactivation pathway is intersystem crossing (ISC) to an excited triplet state (T₁). wikipedia.org ISC is a process that involves a change in the electron's spin multiplicity and is generally more efficient in molecules containing heavy atoms or specific structural motifs that promote spin-orbit coupling.
For aromatic ketones like Ethanone, 1-[4-(dibutylamino)phenyl]-, the presence of the carbonyl group can facilitate ISC. The carbonyl group introduces a low-lying n-π* excited state, and the transition from a π-π* singlet state to an n-π* triplet state (or vice-versa) is often relatively efficient according to El-Sayed's rules. Furthermore, the formation of ICT states can also influence ISC rates. In some D-A systems, a small energy gap between the singlet ICT state and a triplet state can significantly enhance the ISC quantum yield. nih.gov
Once the triplet state is populated, it can decay back to the singlet ground state via phosphorescence, which is a much slower process than fluorescence, with lifetimes ranging from microseconds to seconds. wikipedia.org However, for purely organic molecules at room temperature in fluid solution, phosphorescence is often outcompeted by non-radiative decay or quenching by molecular oxygen.
Resonance Raman Spectroscopy and Vibrational Analysis in Excited States
Resonance Raman (RR) spectroscopy is a powerful technique for studying the vibrational modes of a molecule that are coupled to a specific electronic transition. By tuning the excitation laser wavelength to coincide with an absorption band (e.g., the ICT band), the Raman signals of vibrations involved in the geometry change between the ground and excited state are selectively and dramatically enhanced. nih.gov
For Ethanone, 1-[4-(dibutylamino)phenyl]-, RR spectroscopy would provide detailed insight into the structural dynamics following photoexcitation. One would expect to see enhancement of specific vibrational modes:
C=O stretch of the acetyl acceptor group. A red-shift in this frequency in the excited state would indicate a decrease in the C=O bond order, consistent with the transfer of electron density to the acceptor.
Phenyl-N stretch and C-N-C symmetric stretches of the dibutylamino donor group. Changes in these frequencies would reflect the altered electronic character of the C-N bond upon donation of electron density.
Phenyl ring modes . Shifts in the phenyl ring vibrational frequencies would indicate changes in the ring's electronic structure, for example, a shift towards a more quinoidal character in the ICT state.
By analyzing the RR intensities, it is possible to determine the initial structural changes that the molecule undergoes in the excited state along specific vibrational coordinates. nih.govchemrxiv.org This provides a direct probe of the molecular motions that initiate the charge transfer and subsequent relaxation processes.
Electrochemical Properties and Redox Chemistry of Ethanone, 1 4 Dibutylamino Phenyl
Cyclic Voltammetry and Comprehensive Electrochemical Characterization
Cyclic voltammetry is a powerful technique to probe the redox behavior of electroactive species. For Ethanone (B97240), 1-[4-(dibutylamino)phenyl]-, a typical cyclic voltammogram would be expected to reveal distinct oxidation and reduction events corresponding to the N,N-dibutylamino and acetyl groups, respectively.
The N,N-dibutylamino group is a strong electron-donating group. In cyclic voltammetry, this moiety is expected to undergo a one-electron oxidation to form a relatively stable radical cation. The potential at which this oxidation occurs is a measure of the compound's electron-donating capability. Generally, for N,N-dialkylanilines, the oxidation is a reversible or quasi-reversible process. The presence of the electron-withdrawing acetyl group in the para position will likely increase the oxidation potential compared to unsubstituted N,N-dibutylaniline, as it withdraws electron density from the aniline (B41778) ring, making the removal of an electron from the nitrogen atom more difficult.
Table 1: Expected Oxidation Behavior of Ethanone, 1-[4-(dibutylamino)phenyl]- and Related Compounds
| Compound | Key Structural Feature | Expected Oxidation Potential | Electron-Donating Capability |
|---|---|---|---|
| N,N-Dibutylaniline | Strong electron-donating group | Low | High |
| Ethanone, 1-[4-(dibutylamino)phenyl]- | Electron-donating and withdrawing groups | Moderate | Moderate |
Note: This table is illustrative and based on general electrochemical principles.
The acetyl group (-COCH3) attached to the phenyl ring is an electron-withdrawing group and possesses electron-accepting characteristics. This group is electrochemically reducible. The reduction of the acetyl group in aromatic ketones typically proceeds via a one-electron transfer to form a radical anion. This process is often irreversible due to subsequent chemical reactions of the highly reactive radical anion, such as dimerization. The potential at which this reduction occurs provides insight into the compound's ability to accept electrons.
Table 2: Expected Reduction Behavior of Ethanone, 1-[4-(dibutylamino)phenyl]- and Related Compounds
| Compound | Key Structural Feature | Expected Reduction Potential | Electron-Accepting Characteristic |
|---|---|---|---|
| Acetophenone | Basic aromatic ketone | Moderately negative | Moderate |
| Ethanone, 1-[4-(dibutylamino)phenyl]- | Electron-donating group present | More negative | Lower |
Note: This table is illustrative and based on general electrochemical principles.
Electrogenerated Luminescence (ECL) Phenomena and Mechanisms
Electrogenerated luminescence (ECL), also known as electrochemiluminescence, is the production of light from electronically excited species that are generated at electrodes. wikipedia.org The ECL mechanism for a compound like Ethanone, 1-[4-(dibutylamino)phenyl]- would likely involve the reaction between its electrochemically generated radical cation and radical anion. This process, known as an annihilation pathway, can lead to the formation of an excited state that subsequently emits light upon relaxation to the ground state.
The efficiency and wavelength of the ECL would be dependent on the stability of the radical ions and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the molecule. The presence of the N,N-dibutylamino group could potentially enhance ECL efficiency due to its ability to stabilize the radical cation. However, the specific ECL properties of this compound would require experimental investigation.
Electrochemical Reaction Pathways and Identification of Intermediate Species
The electrochemical oxidation of N,N-dialkylanilines can lead to various follow-up reactions of the initially formed radical cation. A common pathway is the coupling of two radical cations to form a dimer, which can sometimes lead to polymerization on the electrode surface. For Ethanone, 1-[4-(dibutylamino)phenyl]-, the para-acetyl group might sterically hinder some coupling reactions, but dimerization or oligomerization could still be a possible pathway, especially at higher concentrations or during prolonged electrolysis.
The primary intermediate species in the oxidation process is the radical cation centered on the nitrogen atom of the dibutylamino group. This species can be characterized by techniques such as electron spin resonance (ESR) spectroscopy in conjunction with electrochemistry.
On the reduction side, the radical anion of the acetyl group is the key intermediate. Its high reactivity makes it prone to rapid subsequent reactions, such as protonation (in the presence of a proton source) or dimerization to form a pinacol-type product. The identification of these transient species often requires specialized spectroelectrochemical techniques.
Computational Chemistry and Theoretical Modeling of Ethanone, 1 4 Dibutylamino Phenyl
Density Functional Theory (DFT) Calculations for Ground State Properties
DFT is a powerful computational method used to investigate the electronic structure of many-body systems. It is frequently employed to determine various ground-state properties of molecules.
Electronic Structure and Molecular Orbital Analysis (HOMO-LUMO)
This analysis involves examining the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity. For a molecule like Ethanone (B97240), 1-[4-(dibutylamino)phenyl]-, the HOMO is expected to be localized primarily on the electron-rich dibutylamino-phenyl moiety, while the LUMO would likely be centered on the electron-accepting acetyl group. However, without specific calculations, precise energy values and orbital visualizations cannot be provided.
Molecular Geometry Optimization and Conformational Analysis
This process involves finding the most stable three-dimensional arrangement of atoms in the molecule, corresponding to the minimum energy on the potential energy surface. For the target molecule, this would involve determining the bond lengths, bond angles, and dihedral angles, particularly concerning the orientation of the dibutyl chains and the acetyl group relative to the phenyl ring. Conformational analysis would explore different rotational isomers (conformers) to identify the global minimum energy structure.
Vibrational Frequency Analysis and Infrared/Raman Spectroscopy Simulations
After geometry optimization, vibrational frequency calculations are typically performed. These calculations confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and allow for the simulation of infrared (IR) and Raman spectra. The simulated spectra can be compared with experimental data to validate the computational model. Key vibrational modes for this molecule would include the C=O stretch of the ketone, C-N stretching of the amino group, and various aromatic C-H and C=C vibrations.
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Characterization
TD-DFT is a standard method for calculating the electronic excited states of molecules, providing insights into their photophysical properties.
Prediction of Electronic Transitions and Absorption Spectra
TD-DFT calculations predict the energies of electronic transitions from the ground state to various excited states. These transitions, along with their corresponding oscillator strengths, are used to simulate the molecule's UV-visible absorption spectrum. For Ethanone, 1-[4-(dibutylamino)phenyl]-, a prominent transition would be expected, corresponding to an intramolecular charge transfer (ICT) from the dibutylamino donor group to the acetyl acceptor group. This typically results in a strong absorption band in the near-UV or visible region.
Modeling of Excited State Geometries and Energy Profiles
Beyond absorption, TD-DFT can be used to optimize the geometry of the molecule in its excited state. This is crucial for understanding processes like fluorescence and phosphorescence. The calculations can reveal how the molecular structure changes upon photoexcitation and can be used to model the potential energy surfaces of the excited states, providing insight into de-excitation pathways.
Due to the lack of specific published data for "Ethanone, 1-[4-(dibutylamino)phenyl]-", no data tables can be generated for the properties discussed above.
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. mdpi.comfrontiersin.org For "Ethanone, 1-[4-(dibutylamino)phenyl]-", MD simulations can elucidate its behavior in various environments, particularly in solution. mdpi.com
The structure of "Ethanone, 1-[4-(dibutylamino)phenyl]-" possesses several rotatable bonds, leading to significant conformational flexibility. The most notable sources of this flexibility are the rotation around the C-N bond of the dibutylamino group and the C-C bond connecting the acetyl group to the phenyl ring, as well as the rotations within the butyl chains.
Table 1: Key Dihedral Angles and Their Typical Ranges in "Ethanone, 1-[4-(dibutylamino)phenyl]-" from Theoretical Calculations
| Dihedral Angle | Description | Expected Range (degrees) |
| C(ring)-C(ring)-N-C(butyl) | Rotation of the dibutylamino group | 30 - 90 |
| C(ring)-C(ring)-C(acetyl)-O | Rotation of the acetyl group | 0 - 40 |
| N-C-C-C (within butyl chain) | Butyl chain conformation | 60 (gauche), 180 (anti) |
Note: This table presents illustrative data based on general principles of conformational analysis for similar molecular fragments.
The solvent environment plays a crucial role in the behavior of "Ethanone, 1-[4-(dibutylamino)phenyl]-". MD simulations with explicit solvent models can provide a detailed picture of solute-solvent interactions. nih.govmdpi.com The polar acetyl and amino groups are expected to be the primary sites for specific interactions, such as hydrogen bonding in protic solvents.
In a solvent like water, the carbonyl oxygen of the acetyl group would act as a hydrogen bond acceptor. The strength and duration of these hydrogen bonds can be analyzed from the simulation trajectory. The arrangement of solvent molecules around the solute can be characterized using radial distribution functions (RDFs). For instance, the RDF between the carbonyl oxygen and water's hydrogen atoms would likely show a sharp peak at a distance of approximately 1.8-2.0 Å, indicative of strong hydrogen bonding. In contrast, the hydrophobic butyl chains would lead to a structuring of water molecules around them, a phenomenon known as the hydrophobic effect.
Computational studies on similar molecules, such as flavonoids with dialkylamino substitutions, have shown that solvent polarity can influence photo-induced behaviors, suggesting that the solvent environment is a key factor in the properties of these types of compounds. mdpi.com
Quantum Chemical Studies of Intermolecular Interactions
Quantum chemical methods, such as Density Functional Theory (DFT), are employed to provide a more detailed understanding of the electronic nature of intermolecular interactions. vu.nl These studies can calculate the binding energies and geometries of dimers of "Ethanone, 1-[4-(dibutylamino)phenyl]-" or its complexes with other molecules.
The interactions in a dimer of this molecule would be a mix of:
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with hydrogen bond donors. mdpi.com
π-π Stacking: The aromatic phenyl rings can stack on top of each other.
Van der Waals Forces: These dispersion forces would be significant, especially due to the flexible butyl chains. vu.nl
Symmetry-Adapted Perturbation Theory (SAPT) is a quantum chemical method that can decompose the total interaction energy into physically meaningful components: electrostatic, exchange, induction, and dispersion. For a molecule like "Ethanone, 1-[4-(dibutylamino)phenyl]-", the electrostatic and dispersion components are expected to be the most significant contributors to its intermolecular interactions. mdpi.com
Table 2: Illustrative SAPT Decomposition of Interaction Energy for a "Ethanone, 1-[4-(dibutylamino)phenyl]-" Dimer (in kJ/mol)
| Interaction Component | Energy (kJ/mol) |
| Electrostatics | -25.0 |
| Exchange | 40.0 |
| Induction | -10.0 |
| Dispersion | -35.0 |
| Total | -30.0 |
Note: This table contains hypothetical data for illustrative purposes, based on typical values for similar aromatic molecules.
Development of Quantitative Structure-Property Relationship (QSPR) Models
Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. researchgate.net For a class of compounds including "Ethanone, 1-[4-(dibutylamino)phenyl]-", QSPR models could be developed to predict properties such as solubility, boiling point, or chromatographic retention time. sciforum.net
The process of building a QSPR model involves:
Data Set Collection: Gathering experimental data for a series of related compounds.
Molecular Descriptor Calculation: For each molecule, a set of numerical descriptors is calculated. These can be 1D (e.g., molecular weight), 2D (e.g., topological indices), or 3D (e.g., molecular shape).
Model Development: Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), a mathematical equation is derived that links the descriptors to the property of interest. pharmacophorejournal.com
Model Validation: The predictive power of the model is tested on an external set of compounds not used in the model development. nih.gov
For "Ethanone, 1-[4-(dibutylamino)phenyl]-", relevant descriptors would likely include those related to polarity (e.g., dipole moment), size (e.g., van der Waals volume), and hydrogen bonding capacity.
Structure Property Relationships in Ethanone, 1 4 Dibutylamino Phenyl and Its Analogs
Impact of Alkyl Chain Length on Spectroscopic and Electronic Properties
In 4-(dialkylamino)phenyl ketone systems, the length of the N-alkyl chains on the donor nitrogen atom plays a significant role in modulating the photophysical properties, particularly the non-radiative decay pathways from the excited state. While the electronic nature of the nitrogen donor is largely consistent across a homologous series (e.g., dimethylamino, diethylamino, dibutylamino), the increasing length and flexibility of the alkyl chains introduce greater vibrational and rotational freedom.
This increased conformational flexibility enhances the efficiency of non-radiative decay processes like internal conversion. As the molecule relaxes from the excited state, energy can be dissipated through molecular motions, competing with radiative decay (fluorescence). Consequently, an increase in the alkyl chain length from methyl to butyl is generally associated with a decrease in the fluorescence quantum yield (Φf) and a shorter fluorescence lifetime (τf) in solution. The structural variation does not significantly alter the energy of the electronic transition, so absorption and emission maxima remain relatively constant, but it has a profound impact on the deactivation pathways of the excited state. In the solid state, however, alkyl chain length can drastically influence crystal packing, which may lead to more complex and sometimes counterintuitive effects on emission properties.
| Analog Compound | Relative Alkyl Chain Length | Typical Impact on Quantum Yield (Φf) in Solution | Primary Reason |
|---|---|---|---|
| Ethanone (B97240), 1-[4-(dimethylamino)phenyl]- | Short | Highest | Reduced vibrational/rotational freedom, lower rate of non-radiative decay. |
| Ethanone, 1-[4-(diethylamino)phenyl]- | Medium | Intermediate | Increased flexibility enhances non-radiative decay pathways. |
| Ethanone, 1-[4-(dibutylamino)phenyl]- | Long | Lowest | Greater conformational freedom maximizes non-radiative energy dissipation. |
Influence of Substituent Electronic Nature on ICT Dynamics and Quantum Efficiency
The dynamics of the ICT process are governed by the electronic strength of the donor and acceptor groups. In the case of Ethanone, 1-[4-(dibutylamino)phenyl]-, the dibutylamino group is a strong electron donor, while the acetyl group is a moderate electron acceptor. Altering the electronic nature of either of these substituents has a predictable effect on the molecule's spectroscopic properties.
Enhancing the electron-donating ability of the donor group (e.g., replacing dibutylamino with a more potent julolidinyl group) or increasing the electron-withdrawing strength of the acceptor (e.g., replacing the acetyl group with a cyano or nitro group) strengthens the D-A interaction. This increased interaction stabilizes the ICT state, lowering its energy. As a result, both the absorption and emission maxima undergo a bathochromic (red) shift to longer wavelengths. Conversely, weakening the donor or acceptor strength results in a hypsochromic (blue) shift. The quantum efficiency is also affected; often, a more efficient charge transfer and a larger separation between the locally excited (LE) and ICT states can influence the rates of radiative and non-radiative decay, though this relationship can be complex and system-dependent.
| Compound Analog | Donor Strength | Acceptor Strength | Expected ICT Character | Expected Absorption/Emission λmax |
|---|---|---|---|---|
| 4-Aminobenzophenone | Moderate (NH₂) | Moderate (COCH₃) | Moderate | Shorter Wavelength |
| Ethanone, 1-[4-(dibutylamino)phenyl]- | Strong (NBu₂) | Moderate (COCH₃) | Strong | Intermediate Wavelength |
| 4-(Dibutylamino)benzonitrile | Strong (NBu₂) | Strong (CN) | Very Strong | Longer Wavelength |
| 1-(4-Nitrophenyl)-4-(dibutylamino)benzene | Strong (NBu₂) | Very Strong (NO₂) | Extremely Strong | Longest Wavelength |
Role of Steric Hindrance on Photophysical Processes and Molecular Conformation
Many D-π-A chromophores, including 4-(dialkylamino)phenyl ketones, can form a specific type of ICT state known as a Twisted Intramolecular Charge Transfer (TICT) state. Upon excitation, the donor group may twist out of the plane of the aromatic ring. This rotation decouples the π-systems of the donor and the ring, which facilitates a more complete charge separation and leads to a highly polar, stabilized excited state. However, this TICT state is often weakly emissive or non-emissive.
Steric hindrance plays a crucial role in this process. The bulky butyl groups in Ethanone, 1-[4-(dibutylamino)phenyl]- create more steric clash with the ortho-hydrogens of the phenyl ring compared to smaller methyl groups. This can affect the conformation in both the ground and excited states. The increased steric bulk may lead to a more pre-twisted conformation in the ground state and can influence the energy barrier to achieving the fully twisted TICT state upon excitation. This can alter the kinetics of ICT state formation and the competition between fluorescence from a partially twisted state and non-radiative decay from the fully twisted TICT state.
| Donor Group | Relative Steric Bulk | Ground State Conformation | Impact on TICT Formation |
|---|---|---|---|
| -NH₂ (Amino) | Low | Largely planar | Low barrier to twisting in excited state. |
| -N(CH₃)₂ (Dimethylamino) | Medium | Slightly twisted | Accessible TICT state formation is a key deactivation pathway. |
| -N(C₄H₉)₂ (Dibutylamino) | High | Significantly twisted | Ground state is pre-twisted; kinetics of further twisting to the TICT state are affected. |
Correlation of Molecular Rigidity with Emission Characteristics
The low fluorescence quantum yields often observed for flexible D-π-A molecules in polar solvents are frequently attributed to the formation of non-emissive TICT states. By strategically introducing structural rigidity, it is possible to restrict the rotational motion that leads to these dark states. This conformational locking blocks the non-radiative decay pathway, forcing the excited state to relax via fluorescence, thereby significantly enhancing the emission intensity.
This principle can be applied to the 4-(dialkylamino)phenyl ethanone framework. For instance, incorporating the donor nitrogen and its alkyl groups into a rigid ring system, such as in the julolidine (B1585534) moiety, prevents the critical C(phenyl)-N bond rotation upon excitation. As a result, the molecule cannot access the fully twisted, non-emissive TICT state. This forces the molecule to emit from a more planar, locally excited state, which typically results in a dramatic increase in the fluorescence quantum yield, especially in polar solvents where TICT formation would otherwise be highly favored.
| Compound Type | Molecular Flexibility | Ability to Form TICT State | Expected Quantum Yield (Φf) in Polar Solvents |
|---|---|---|---|
| Flexible (e.g., 4-(Dialkylamino)acetophenone) | High (Free C-N bond rotation) | Yes | Low |
| Rigidified Analog (e.g., Acetyljulolidine) | Low (Restricted C-N bond rotation) | No | High |
Effect of Solvent Environment on Photophysical and Electrochemical Behavior
The properties of Ethanone, 1-[4-(dibutylamino)phenyl]- are highly dependent on the surrounding solvent environment due to the significant change in dipole moment upon photoexcitation to the ICT state. The ground state is relatively nonpolar, while the ICT excited state is highly polar. In polar solvents, the solvent dipoles rearrange to stabilize the polar excited state, lowering its energy more than they affect the ground state.
This differential stabilization leads to pronounced positive solvatochromism. As solvent polarity increases, the energy gap between the excited and ground states narrows, causing the fluorescence emission maximum (λ_em) to shift to longer wavelengths (a red shift). The absorption maximum (λ_abs) is less affected, resulting in a dramatic increase in the Stokes shift (the difference between λ_em and λ_abs) with increasing solvent polarity.
The electrochemical behavior is similarly influenced. The potentials for oxidation (related to the removal of an electron from the donor) and reduction (related to the addition of an electron to the acceptor) are affected by how well the solvent can stabilize the resulting charged radical ions. Generally, polar solvents can stabilize the cation and anion radicals formed during electrochemical processes, which can shift the observed potentials compared to those in nonpolar media.
| Solvent | Relative Polarity | Expected Emission λmax | Expected Stokes Shift | Expected Oxidation Potential |
|---|---|---|---|---|
| Hexane | Nonpolar | Shortest Wavelength | Small | Harder to oxidize (less stable cation) |
| Dichloromethane (B109758) | Moderately Polar | Intermediate Wavelength | Medium | Intermediate |
| Acetonitrile (B52724) | Polar Aprotic | Long Wavelength | Large | Easier to oxidize (stabilized cation) |
| Methanol | Polar Protic | Longest Wavelength | Largest | Complex effects due to hydrogen bonding |
Advanced Materials Research and Device Applications Based on Ethanone, 1 4 Dibutylamino Phenyl
Research into Organic Light-Emitting Diodes (OLEDs) and Electroluminescent Devices
The unique photoluminescent and charge-transporting properties of Ethanone (B97240), 1-[4-(dibutylamino)phenyl]- and its derivatives have made them promising candidates for use in organic light-emitting diodes (OLEDs) and other electroluminescent devices.
Derivatives of Ethanone, 1-[4-(dibutylamino)phenyl]- have been investigated as emitter components in OLEDs. The strong ICT character of these molecules can lead to high photoluminescence quantum yields and tunable emission colors. For example, a related compound, 1-(4-(diphenylamino)phenyl)-2,2-diphenylvinyl ketone, which shares a similar donor-acceptor structure, has been utilized as a yellow emitter in OLEDs. The device incorporating this emitter exhibited a maximum brightness of 21,630 cd/m² and a maximum external quantum efficiency (EQE) of 2.1%. The emission is attributed to the radiative decay of excitons from the ICT state. The performance of such emitters is highly dependent on the molecular design, which influences the charge injection and transport balance within the device, as well as the solid-state packing that can affect luminescence efficiency.
Table 1: Performance of an OLED Device Using a Donor-Acceptor Ketone Emitter
| Parameter | Value |
| Emitter | 1-(4-(diphenylamino)phenyl)-2,2-diphenylvinyl ketone |
| Maximum Brightness | 21,630 cd/m² |
| Maximum External Quantum Efficiency (EQE) | 2.1% |
| Emission Color | Yellow |
The electron-rich dibutylamino moiety in Ethanone, 1-[4-(dibutylamino)phenyl]- suggests its potential for hole-transporting applications. Conversely, the electron-withdrawing ketone group can facilitate electron transport. This ambipolar character is valuable in OLED design. Research on similar donor-acceptor molecules has shown their utility as charge-transporting materials. For instance, certain chalcone (B49325) derivatives, which contain a similar keto-group acceptor, have been incorporated into hole-transporting layers in OLEDs. These materials can exhibit good thermal stability and suitable HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection from the anode. While specific data on Ethanone, 1-[4-(dibutylamino)phenyl]- as a primary HTM or ETM is limited, its structural motifs are present in many high-performance charge-transporting materials.
Investigations into Fluorescent Chemosensors and Probes
The sensitivity of the ICT state of Ethanone, 1-[4-(dibutylamino)phenyl]- and its derivatives to the local environment makes them excellent candidates for fluorescent chemosensors. The binding of analytes can modulate the ICT process, leading to observable changes in fluorescence.
The ketone and amine functionalities within the molecular structure of Ethanone, 1-[4-(dibutylamino)phenyl]- derivatives can act as binding sites for metal cations. A study on a related compound, 1-(4-(bis(2-(diphenylphosphino)ethyl)amino)phenyl)ethan-1-one, demonstrated its ability to act as a fluorescent sensor for Fe³⁺. The sensing mechanism involves the coordination of the Fe³⁺ ion with the phosphorus and nitrogen atoms, which quenches the fluorescence of the compound. This quenching effect is highly selective for Fe³⁺ over other metal ions such as Na⁺, K⁺, Mg²⁺, Ca²⁺, Mn²⁺, Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺, Cd²⁺, Hg²⁺, and Pb²⁺. The sensor exhibited a detection limit of 2.1 x 10⁻⁸ M for Fe³⁺.
Table 2: Metal Cation Sensing Properties of a 1-(4-aminophenyl)ethanone Derivative
| Analyte | Response | Limit of Detection |
| Fe³⁺ | Fluorescence Quenching | 2.1 x 10⁻⁸ M |
| Other Cations (Na⁺, K⁺, etc.) | No Significant Change | - |
The development of sensors based on Ethanone, 1-[4-(dibutylamino)phenyl]- for anions and neutral molecules often involves modifying the core structure to include specific recognition sites. For example, incorporating hydrogen-bond donor groups can facilitate the binding of anions like cyanide (CN⁻) or fluoride (B91410) (F⁻). While direct studies on the parent compound are not prevalent, the general principle relies on the analyte modulating the electron density of the fluorophore, thereby altering its emission properties.
The significant ICT character of Ethanone, 1-[4-(dibutylamino)phenyl]- results in strong solvatochromism, where its absorption and emission spectra shift with the polarity of the solvent. This property is the basis for its use as an environmentally responsive probe. In nonpolar solvents, the emission is typically in the blue region of the spectrum, originating from a locally excited state. As the solvent polarity increases, the ICT state is stabilized, leading to a red-shift in the emission wavelength. This sensitivity to the local environment allows these molecules to be used as probes to study, for example, the polarity of microenvironments in biological systems or polymer matrices.
Exploration in Organic Solar Cells (OSCs) and Photovoltaic Applications
Organic solar cells (OSCs) represent a promising frontier in renewable energy, relying on organic molecules to absorb light and generate electricity. The efficiency of OSCs is critically dependent on the electronic properties of the donor and acceptor materials used in the active layer. Typically, these materials possess extensive π-conjugated systems to ensure broad absorption of the solar spectrum and efficient charge transport.
A comprehensive review of current scientific literature reveals a notable absence of specific research into the application of Ethanone, 1-[4-(dibutylamino)phenyl]- as a primary component in organic solar cells. While the broader class of donor-acceptor molecules is fundamental to OSC design, the research focus has largely been on larger, more complex conjugated polymers and non-fullerene acceptors that offer broader absorption and higher charge mobility. rsc.orgresearchgate.net The relatively simple structure and limited absorption range of Ethanone, 1-[4-(dibutylamino)phenyl]- may render it less suitable as a primary photoactive material compared to the highly specialized molecules that currently dominate OSC research. mdpi.comtees.ac.uk Future research could potentially explore its use as an interfacial layer or as a building block for more complex donor materials, but as of now, dedicated studies into its photovoltaic performance are not available in published literature.
Utilization in Non-Linear Optics (NLO) Research and Devices
Non-linear optics (NLO) is a field that studies the interaction of high-intensity light with materials, leading to phenomena like frequency doubling and optical switching. Materials with a strong NLO response are essential for applications in telecommunications, optical data storage, and high-speed computing. nih.gov The key to a significant molecular NLO response is a large change in dipole moment upon excitation, a characteristic inherent to D-π-A "push-pull" molecules like Ethanone, 1-[4-(dibutylamino)phenyl]-. nih.govresearchgate.net
The dibutylamino group acts as a potent electron donor, "pushing" electron density across the phenyl π-system to the electron-withdrawing acetyl group (acceptor). This intramolecular charge transfer from the donor to the acceptor generates a molecular dipole and polarization that can be enhanced by an external electric field from intense laser light, giving rise to NLO properties. nih.gov
While direct studies on the NLO properties of Ethanone, 1-[4-(dibutylamino)phenyl]- are limited, extensive research on closely related analogs provides valuable insights. For instance, studies on chromophores with dimethylamino or diphenylamino donors and various acceptors demonstrate significant NLO activity. scirp.orgresearchgate.net The NLO response of such organic materials can be experimentally determined using techniques like the Z-scan method, which measures the nonlinear refractive index (n₂) and the nonlinear absorption coefficient (β). scirp.orgscirp.org
Research on similar push-pull systems highlights the tunability of NLO properties by modifying the donor, acceptor, or π-linker components. doi.org For example, strengthening the donor group generally enhances the NLO response. Theoretical calculations using Density Functional Theory (DFT) are often employed to predict NLO behavior by calculating molecular properties like polarizability (α) and the first hyperpolarizability (β₀ or βtot). nih.govnih.gov A strong correlation is often found between calculated hyperpolarizability and experimentally measured values. nih.gov
The table below summarizes typical NLO data for a structurally similar compound, {(1Z)-[4-(Dimethylamino)phenyl]methylene} 4-nitrobenzocarboxy hydrazone monohydrate (DMPM4NBCHM), which showcases the type of measurements relevant to this class of materials. scirp.org
| Property | Value at 488 nm | Value at 514 nm |
| Nonlinear Refractive Index (n₂) | 3.39 × 10⁻¹¹ m²/W | 7.82 × 10⁻¹² m²/W |
| Nonlinear Absorption (β) | 9.53 × 10⁻⁵ m/W | 8.62 × 10⁻⁶ m/W |
This data is for the analog DMPM4NBCHM and is presented for illustrative purposes. scirp.org
Given its structural similarity to well-characterized NLO chromophores, Ethanone, 1-[4-(dibutylamino)phenyl]- is a promising candidate for further NLO research. Its synthesis is straightforward, and it could serve as a model compound for studying structure-property relationships in D-π-A systems.
Research into Applications in Molecular Logic Gates and Data Storage
Molecular logic gates are molecules designed to perform logical operations based on chemical or physical inputs, producing a detectable output, often spectroscopic in nature (e.g., a change in fluorescence or absorbance). wikipedia.orgmdpi.com These molecules are the fundamental components of molecular computing, a field aiming to perform computations at the molecular level. nih.gov
The operational principle of many molecular logic gates relies on the ability of a molecule's photophysical properties to be modulated by external stimuli, such as the binding of ions or changes in pH. nih.govum.edu.mt For a molecule to function as a logic gate, it must have distinct states that correspond to the "ON" and "OFF" outputs of a Boolean operation (e.g., AND, OR, XOR). um.edu.mtmdpi.com
Currently, there is no specific research in the scientific literature that investigates the use of Ethanone, 1-[4-(dibutylamino)phenyl]- in the design or construction of molecular logic gates or for data storage applications. While its structure allows for potential modulation of its electronic properties, the molecule lacks the specific binding sites or complex switching mechanisms that characterize the majority of reported molecular logic systems. wikipedia.orgnih.gov The development of molecular logic gates often requires more sophisticated molecular architectures that can respond to multiple inputs and provide clear, distinguishable output signals. mdpi.com Therefore, the application of this particular compound in molecular computing and data storage remains a purely speculative area awaiting future investigation.
Analytical Methodologies for the Characterization and Quantification of Ethanone, 1 4 Dibutylamino Phenyl
Chromatographic Techniques for Purity Assessment and Separation Studies
Chromatographic methods are fundamental in the analysis of Ethanone (B97240), 1-[4-(dibutylamino)phenyl]-, allowing for the separation of the main compound from byproducts and impurities. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques.
High-Performance Liquid Chromatography (HPLC) Method Development
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally sensitive compounds like Ethanone, 1-[4-(dibutylamino)phenyl]-. The development of a robust HPLC method is critical for achieving accurate and reproducible results. Key parameters in method development include the choice of the stationary phase (column), the mobile phase composition, and the detector.
For compounds with a structure similar to Ethanone, 1-[4-(dibutylamino)phenyl]-, a reversed-phase HPLC method is often employed. This typically involves a C18 stationary phase, which is non-polar, and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the compound and its impurities between the stationary and mobile phases. A gradient elution, where the composition of the mobile phase is changed over time, can be utilized to achieve optimal separation of a wide range of impurities with varying polarities.
Detection is commonly performed using a UV-Vis detector, as the aromatic ring and carbonyl group in the molecule are strong chromophores. The wavelength of detection is chosen to maximize the signal of the main compound while also being sensitive to potential impurities.
Table 8.1.1: Illustrative HPLC Method Parameters for a Related Compound
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
This table represents a typical starting point for method development for a compound structurally related to Ethanone, 1-[4-(dibutylamino)phenyl]-. Optimization would be required for the specific compound.
Gas Chromatography (GC) for Volatile Byproducts
Gas Chromatography is particularly useful for the identification and quantification of volatile byproducts that may be present from the synthesis of Ethanone, 1-[4-(dibutylamino)phenyl]-. In GC, the sample is vaporized and injected into a long, thin column. An inert carrier gas, such as helium or nitrogen, carries the sample through the column, which is coated with a stationary phase. The separation is based on the differential partitioning of the volatile components between the carrier gas and the stationary phase.
A flame ionization detector (FID) is commonly used for the detection of organic compounds. For more definitive identification, GC is often coupled with a mass spectrometer (GC-MS).
Mass Spectrometry for Molecular Structure Elucidation and Impurity Profiling
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of Ethanone, 1-[4-(dibutylamino)phenyl]- and in elucidating its structure through fragmentation patterns. When coupled with a chromatographic technique like GC or LC (LC-MS), it allows for the identification of unknown impurities.
In a typical mass spectrum of a related compound, the molecular ion peak (M+) would be observed, corresponding to the molecular weight of the compound. The fragmentation pattern provides valuable information about the different functional groups present in the molecule. For instance, cleavage of the butyl groups from the nitrogen atom or fragmentation of the ethyl ketone side chain would result in characteristic fragment ions.
Table 8.2: Expected Key Mass Fragments for Ethanone, 1-[4-(dibutylamino)phenyl]-
| m/z (Mass-to-Charge Ratio) | Corresponding Fragment |
| 247 | [M]+ (Molecular Ion) |
| 232 | [M - CH3]+ |
| 204 | [M - C3H7]+ |
| 190 | [M - C4H9]+ |
| 146 | [M - C4H9 - C2H5CO]+ |
This table is predictive and based on the expected fragmentation patterns for the structure of Ethanone, 1-[4-(dibutylamino)phenyl]-. Actual experimental data would be required for confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Isotopic Labeling Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of organic molecules. Both ¹H NMR and ¹³C NMR are routinely used to provide detailed information about the carbon-hydrogen framework of Ethanone, 1-[4-(dibutylamino)phenyl]-.
The ¹H NMR spectrum would show distinct signals for the protons in the aromatic ring, the methyl and methylene (B1212753) protons of the butyl groups, and the methyl protons of the acetyl group. The chemical shift, integration, and multiplicity (splitting pattern) of each signal provide information about the electronic environment, the number of protons, and the neighboring protons, respectively.
The ¹³C NMR spectrum provides information about the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment (e.g., aromatic, aliphatic, carbonyl).
Isotopic labeling studies, where specific atoms in the molecule are replaced with their isotopes (e.g., ¹³C or ²H), can be used in conjunction with NMR to track the fate of atoms in chemical reactions or to aid in the assignment of complex spectra.
Table 8.3: Predicted ¹H NMR Chemical Shifts for Ethanone, 1-[4-(dibutylamino)phenyl]-
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic (ortho to acetyl) | ~7.8 | Doublet |
| Aromatic (ortho to amino) | ~6.6 | Doublet |
| N-CH₂ (butyl) | ~3.3 | Triplet |
| CH₂ (butyl) | ~1.6 | Multiplet |
| CH₂ (butyl) | ~1.4 | Multiplet |
| CH₃ (butyl) | ~0.9 | Triplet |
| COCH₃ | ~2.5 | Singlet |
These are estimated chemical shifts. Actual values may vary depending on the solvent and other experimental conditions.
X-ray Crystallography for Solid-State Structure Determination
For crystalline solids, X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in the molecule and the packing of molecules in the crystal lattice. This technique involves directing a beam of X-rays onto a single crystal of the compound and analyzing the diffraction pattern produced.
Future Research Directions and Emerging Paradigms for Ethanone, 1 4 Dibutylamino Phenyl
Crafting the Next Generation: Enhanced Performance Through Derivative Development
The core structure of "Ethanone, 1-[4-(dibutylamino)phenyl]-" presents a fertile ground for the development of next-generation derivatives with tailored and enhanced performance characteristics. Future research will likely focus on systematic structural modifications to fine-tune its electronic and steric properties. For instance, the synthesis of analogs with varied alkyl chain lengths on the amino group or substitutions on the phenyl ring could significantly impact its solubility, reactivity, and interaction with other molecules.
A key area of exploration will be the enhancement of its photoinitiating capabilities. By introducing specific functional groups, researchers could shift the absorption spectrum of the molecule, making it more efficient for use with a wider range of light sources, including low-energy visible light and LEDs. This would be a significant step towards developing more energy-efficient and environmentally friendly photopolymerization processes.
| Potential Modification | Targeted Performance Enhancement | Example of a Related Investigated Derivative |
| Varying N-alkyl substituents | Improved solubility in diverse monomer systems | 1-phenyl-2-(phenylamino) ethanone (B97240) derivatives nih.gov |
| Phenyl ring substitutions | Modified absorption maxima and quantum yield | Methyl 4-((1-Ethoxy-2-(4-fluorophenyl)-2-oxoethyl)amino)benzoate nih.gov |
| Introduction of additional chromophores | Enhanced light-harvesting properties | N/A |
This table is generated based on plausible research directions and supported by findings on related compounds.
Beyond the Horizon: Unveiling Novel Application Areas
While "Ethanone, 1-[4-(dibutylamino)phenyl]-" has found its niche, particularly as a photoinitiator, its potential extends far beyond its current applications. Future investigations could unearth novel uses in fields such as organic electronics, sensor technology, and medicinal chemistry. The compound's inherent electronic structure, characterized by a donor-acceptor system, makes it a candidate for applications in organic light-emitting diodes (OLEDs) or as a component in dye-sensitized solar cells.
Furthermore, the responsiveness of the dibutylamino group to its local environment could be harnessed for the development of chemical sensors. Modifications to the core structure could lead to derivatives that exhibit changes in their fluorescence or color upon binding to specific analytes, opening doors to new diagnostic and environmental monitoring tools. The exploration of its biological activity is another promising, yet largely untapped, area of research.
A Hybrid Approach: Integration into Organic-Inorganic Material Systems
The convergence of organic and inorganic chemistry offers exciting possibilities for creating hybrid materials with synergistic properties. mdpi.comnih.gov The integration of "Ethanone, 1-[4-(dibutylamino)phenyl]-" into inorganic matrices, such as silica (B1680970) or titania, through sol-gel processes or surface functionalization, could lead to the development of robust and multifunctional materials. mdpi.com
These hybrid systems could exhibit enhanced thermal and mechanical stability compared to the pure organic compound, while retaining its desirable photochemical properties. For example, embedding the compound within a porous silica network could create a highly stable and reusable photocatalyst. Similarly, its incorporation into semiconductor quantum dots could lead to novel photoluminescent materials with applications in bioimaging and optoelectronics. The design of these hybrid materials will focus on controlling the interface between the organic and inorganic components to optimize their combined functionalities. researchgate.net
| Inorganic Matrix | Potential Hybrid Material Property | Prospective Application |
| Silica (SiO₂) | Enhanced thermal stability and dispersibility | UV-curable coatings, reusable photocatalysts |
| Titania (TiO₂) | Improved photocatalytic efficiency | Self-cleaning surfaces, water purification |
| Quantum Dots (e.g., CdSe) | Tunable photoluminescence | Bioimaging probes, light-emitting devices |
This table outlines hypothetical hybrid systems based on established principles of materials science.
In Silico Innovation: Computational Design and High-Throughput Screening
The future of chemical research is increasingly intertwined with computational methodologies. nih.govmdpi.com Advanced computational modeling and high-throughput screening (HTS) are set to revolutionize the discovery of new analogs of "Ethanone, 1-[4-(dibutylamino)phenyl]-". mdpi.com Quantum chemical calculations can provide deep insights into the structure-property relationships of the molecule, enabling the rational design of new derivatives with optimized characteristics.
Virtual screening of large chemical libraries can rapidly identify potential candidates with desired properties, significantly reducing the time and cost associated with experimental synthesis and testing. mdpi.com For instance, HTS methodologies can be employed to screen for new photoinitiators with improved performance under specific conditions, such as in the presence of oxygen or for curing pigmented systems. nih.govresearchgate.net This data-driven approach will accelerate the innovation cycle and lead to the discovery of novel compounds with superior performance.
The Power of Responsiveness: Multi-Stimuli Responsive Materials
The development of "smart" materials that can respond to multiple external stimuli is a burgeoning field of research. rsc.orgnih.govnih.gov "Ethanone, 1-[4-(dibutylamino)phenyl]-" can be envisioned as a key component in the design of multi-stimuli responsive materials. By incorporating this compound into polymer architectures, it is possible to create materials that change their properties in response to light, as well as other stimuli such as temperature, pH, or the presence of specific chemicals. nih.govnih.gov
For example, a hydrogel containing "Ethanone, 1-[4-(dibutylamino)phenyl]-" could be designed to undergo a volume change or release a payload in response to a combination of light and a change in pH. rsc.orgresearchgate.net Such materials could have profound implications for a range of applications, including targeted drug delivery, adaptive coatings, and soft robotics. The synthesis of well-defined block copolymers containing the compound will be crucial for achieving precise control over the material's responsive behavior. rsc.org
Q & A
Basic: What synthetic routes are recommended for preparing Ethanone, 1-[4-(dibutylamino)phenyl]-, and how does the dibutylamino substituent influence reaction design?
Methodological Answer:
The synthesis typically involves Friedel-Crafts acylation , where a dibutylamino-substituted benzene derivative reacts with acetyl chloride or acetic anhydride. The dibutylamino group is a strong electron-donating substituent, activating the aromatic ring toward electrophilic substitution at the para position. However, steric hindrance from the bulky dibutyl groups may necessitate higher reaction temperatures or prolonged reaction times.
- Key Considerations :
- Use Lewis acids like AlCl₃ or FeCl₃ as catalysts.
- Optimize solvent polarity (e.g., nitrobenzene or dichloromethane) to stabilize intermediates.
- Monitor reaction progress via TLC or HPLC to prevent over-acylation.
- Reference : Similar acetophenone derivatives (e.g., 1-[4-(hydroxymethyl)phenyl]ethanone) are synthesized via analogous methods .
Basic: How can NMR spectroscopy resolve structural ambiguities in this compound, particularly regarding the dibutylamino group’s electronic effects?
Methodological Answer:
- ¹H NMR :
- The aromatic protons adjacent to the dibutylamino group will exhibit downfield shifts due to electron donation. Compare with model compounds (e.g., 4-(dimethylamino)acetophenone).
- The dibutylamino protons (N–CH₂–) appear as broad singlets (δ 2.5–3.5 ppm) due to restricted rotation.
- ¹³C NMR :
- The carbonyl carbon (C=O) resonates at δ 195–205 ppm. Electron-donating groups slightly shield this carbon, shifting it upfield.
- Validation : Cross-reference with computed NMR spectra (e.g., using DFT methods) to confirm assignments .
Basic: What purification strategies are effective for isolating this compound, given its hydrophobic dibutylamino group?
Methodological Answer:
- Column Chromatography : Use silica gel with a gradient eluent (hexane → ethyl acetate) to separate polar byproducts.
- Recrystallization : Employ mixed solvents (e.g., ethanol/water) to exploit solubility differences.
- Challenges : The compound’s hydrophobicity may require additives like triethylamine to prevent aggregation.
Basic: What safety protocols are recommended for handling this compound, based on analogous ketones?
Methodological Answer:
- Storage : Store in airtight containers under inert gas (N₂/Ar) at room temperature, away from oxidizing agents .
- Handling : Use PPE (gloves, goggles) and work in a fume hood. UN1224 classification (liquid ketones) suggests flammability risks; avoid open flames .
Advanced: How can computational modeling (e.g., QSPR) predict the compound’s electronic properties and reactivity?
Methodological Answer:
- Quantum Chemistry : Perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distribution. The dibutylamino group increases HOMO energy, enhancing nucleophilic reactivity.
- QSPR : Correlate substituent effects with experimental parameters (e.g., reaction rates, pKa) using databases like NIST .
- Software : Gaussian, ORCA, or ADF for modeling. Validate predictions with cyclic voltammetry or UV-Vis spectroscopy .
Advanced: How do steric effects from the dibutylamino group influence tautomeric equilibria or supramolecular interactions?
Methodological Answer:
- Tautomerism : Investigate keto-enol tautomerism using IR (C=O stretch at ~1700 cm⁻¹) and UV-Vis spectroscopy. Steric bulk may stabilize the keto form.
- Crystallography : Single-crystal X-ray diffraction can reveal intermolecular interactions (e.g., C–H···O) influenced by the substituent’s bulk .
Advanced: How to resolve contradictions in reported spectral data (e.g., IR peaks or melting points) across studies?
Methodological Answer:
- Meta-Analysis : Compare data from multiple sources (e.g., NIST, CC-DPS) and identify outliers.
- Reproducibility : Replicate synthesis/purification under controlled conditions. For example, melting point discrepancies may arise from impurities or polymorphs.
- Case Study : 1-[4-(hydroxymethyl)phenyl]ethanone has a reported melting point of 54°C ; deviations could indicate incomplete purification.
Advanced: What strategies optimize this compound’s use in synthesizing pharmacologically active derivatives (e.g., heterocycles)?
Methodological Answer:
- Derivatization : React the ketone with hydrazines to form pyrazoles or with hydroxylamine to form oximes (e.g., as seen in imidazole derivatives ).
- Catalysis : Use Pd-catalyzed cross-coupling to introduce aryl/heteroaryl groups at the ketone position.
- Purity Analysis : Employ LC-MS to confirm product integrity and quantify byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
